molecular formula C13H24N2O2 B2809380 (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1354020-81-7

(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2809380
CAS No.: 1354020-81-7
M. Wt: 240.347
InChI Key: NCKAETPZBCKKQX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester involves the reaction of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate with cyclopropylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Chemical Reactions Analysis

(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common conditions for these reactions include the use of solvents like ethanol or tetrahydrofuran and temperatures ranging from 0°C to 100°C. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester can be compared with similar compounds such as:

  • tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
  • tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate hydrochloride

These compounds share similar structural features but differ in their specific functional groups and chemical properties.

Properties

IUPAC Name

tert-butyl (3S)-3-(cyclopropylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(9-15)14-10-6-7-10/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKAETPZBCKKQX-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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